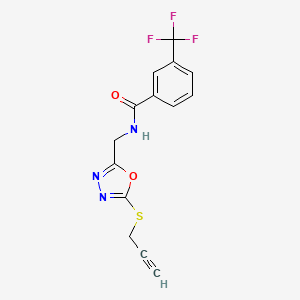

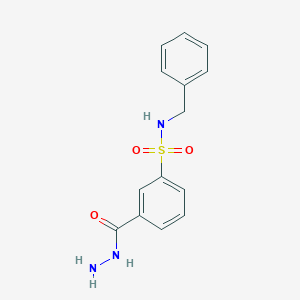

![molecular formula C20H18F3NO5 B2437654 2-氨基-7-甲基-5-氧代-4-[4-(三氟甲基)苯基]-4H,5H-吡喃并[3,2-c]吡喃-3-羧酸丙-2-酯 CAS No. 625375-46-4](/img/structure/B2437654.png)

2-氨基-7-甲基-5-氧代-4-[4-(三氟甲基)苯基]-4H,5H-吡喃并[3,2-c]吡喃-3-羧酸丙-2-酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule that contains several functional groups. It has a pyrano[3,2-c]pyran core, which is a type of oxygen-containing heterocycle . It also contains an amino group (NH2), a carboxylate group (CO2R where R is a propyl group), and a trifluoromethyl group (CF3) attached to a phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a bicyclic system. The presence of the trifluoromethyl group would likely make the compound somewhat polar . The amino and carboxylate groups could participate in hydrogen bonding .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could react with acids to form amides, or it could be acylated to form a secondary or tertiary amine . The carboxylate group could react with bases to form a carboxylate salt, or with alcohols to form esters .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of the R group in the carboxylate function. For example, if R is a large, bulky group, the compound might be less soluble in water than if R is a small, polar group .科学研究应用

抗菌和抗分枝杆菌活性

咪唑衍生物表现出有希望的抗菌和抗分枝杆菌活性。研究人员合成了含有咪唑核心的各种类似物,并评估了它们对细菌菌株的功效。 例如,化合物 1a 和 1b 表现出良好的抗菌潜力 .

抗炎作用

咪唑类化合物因其抗炎活性而受到研究。 这些分子可能调节炎症途径,使其成为治疗炎症性疾病的潜在候选者 .

抗肿瘤特性

某些咪唑衍生物表现出抗肿瘤作用。研究人员已经探索了它们作为针对癌细胞的化疗剂的潜力。 需要进一步研究来阐明它们的行动机制并优化它们的功效 .

抗糖尿病活性

含咪唑的化合物因其抗糖尿病特性而受到研究。 这些分子可能会影响葡萄糖代谢和胰岛素信号通路,为糖尿病管理提供潜在的治疗途径 .

抗氧化作用

咪唑衍生物具有抗氧化特性,这对于对抗氧化应激相关疾病可能很有价值。 它们清除自由基和保护细胞成分的能力值得进一步研究 .

其他应用

除了上述领域外,含咪唑的化合物在抗过敏、解热、抗病毒、抗阿米巴、抗蠕虫、抗真菌和溃疡生成活性等方面也显示出希望。 含有 1,3-二唑环的市售药物突出了其在药物研究中的相关性 .

总之,“2-氨基-7-甲基-5-氧代-4-[4-(三氟甲基)苯基]-4H,5H-吡喃并[3,2-c]吡喃-3-羧酸丙-2-酯”及相关咪唑衍生物具有广泛的潜在应用,使其成为药物开发和治疗干预的诱人目标 . 如果你需要更多细节或有任何其他问题,请随时提问! 😊

未来方向

作用机制

Target of Action

The primary target of this compound, also known as HMS1555K16 or IDI1_033282, is the enzyme IDI1 (Isopentenyl-Diphosphate Delta Isomerase 1) . IDI1 is a peroxisomally-localized enzyme that catalyzes the interconversion of isopentenyl diphosphate (IPP) to its highly electrophilic isomer, dimethylallyl diphosphate (DMAPP), which are the substrates for the successive reaction that results in the synthesis of farnesyl diphosphate and, ultimately, cholesterol .

Mode of Action

The compound interacts with IDI1 and SREBP2, which are hub target genes, to ameliorate intrahepatic cholestasis in rats . The treatment mechanism is associated with the regulation of lipoprotein receptor (LDLr) to reduce cholesterol intake and 3-Hydroxy-3-Methylglutaryl-CoA reductase (HMGCR), and 3-Hydroxy-3-Methylglutaryl-CoA synthase 1 (HMGCS1) to decrease cholesterol synthesis .

Biochemical Pathways

The compound affects the cholesterol biosynthesis pathway. By interacting with IDI1, it influences the conversion of IPP to DMAPP, a critical step in the synthesis of farnesyl diphosphate, a precursor to cholesterol . It also regulates the expression of LDLr, HMGCR, and HMGCS1, thereby controlling cholesterol intake and synthesis .

Result of Action

The result of the compound’s action is the amelioration of intrahepatic cholestasis, a condition characterized by the accumulation of bile in the liver . This is achieved through the regulation of cholesterol intake and synthesis, which are key factors in the development of this condition .

属性

IUPAC Name |

propan-2-yl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3NO5/c1-9(2)27-19(26)16-14(11-4-6-12(7-5-11)20(21,22)23)15-13(29-17(16)24)8-10(3)28-18(15)25/h4-9,14H,24H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDLPALDOQVKHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC(C)C)C3=CC=C(C=C3)C(F)(F)F)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide](/img/structure/B2437571.png)

![3-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid](/img/structure/B2437572.png)

![Bicyclo[4.2.0]oct-2-en-7-one](/img/structure/B2437578.png)

![2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2437580.png)

![2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one](/img/structure/B2437582.png)

![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2437586.png)

![2-[4-(5-fluoro-2-methylbenzenesulfonyl)piperazin-1-yl]-4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B2437587.png)